molecular formula C23H25NO4 B264478 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B264478
M. Wt: 379.4 g/mol
InChI Key: RRWPOJZQIDXNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide typically involves a multicomponent condensation reaction. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a solvent like acetonitrile (MeCN). The reaction proceeds in two steps: the initial interaction of the starting materials in MeCN, followed by the formation of the furylacetic acid moiety in acidic media .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide include other chromen-2-one derivatives, such as:

  • 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • 3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
  • 4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C23H25NO4/c1-15-11-19(23-16(2)13-22(26)28-20(23)12-15)27-14-21(25)24-17(3)9-10-18-7-5-4-6-8-18/h4-8,11-13,17H,9-10,14H2,1-3H3,(H,24,25)

InChI Key

RRWPOJZQIDXNLL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC(C)CCC3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC(C)CCC3=CC=CC=C3

Origin of Product

United States

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